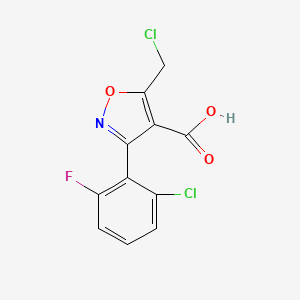

3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid

Description

Historical Development of Isoxazole Chemistry

The foundational work in isoxazole chemistry traces back to the pioneering research conducted in the early twentieth century. The first significant contribution to isoxazole chemistry was made by Claisen in 1903, when he synthesized the first compound of this series through the oximation of propargylaldehyde acetal. This groundbreaking discovery established the fundamental synthetic pathway that would later evolve into numerous sophisticated methodologies for constructing isoxazole rings. Claisen's original work demonstrated that isoxazoles could be accessed through the cyclization of appropriately functionalized precursors, laying the groundwork for future synthetic developments.

The systematic study of isoxazole chemistry expanded significantly throughout the twentieth century, with researchers developing increasingly sophisticated synthetic approaches. The recognition that isoxazoles represent electron-rich azoles with an oxygen atom positioned adjacent to nitrogen led to extensive investigations into their reactivity patterns and potential applications. The historical development of isoxazole synthesis methods reveals a progression from simple cyclization reactions to complex multi-component processes that enable the construction of highly substituted derivatives.

The evolution of isoxazole chemistry has been particularly influenced by the discovery that these heterocyclic compounds exhibit unique photochemical properties. Research in 1966 first reported the photolysis of isoxazole, revealing that the weak nitrogen-oxygen bond leads to ring collapse under ultraviolet irradiation, with subsequent rearrangement to oxazole through an azirine intermediate. This photochemical behavior has proven valuable for developing native photo-cross-linkers for photoaffinity labeling and chemoproteomic studies, demonstrating the continued relevance of early fundamental discoveries in contemporary applications.

Significance of Chloromethyl-substituted Isoxazole Carboxylic Acids

Chloromethyl-substituted isoxazole carboxylic acids represent a specialized class of heterocyclic compounds that combine the inherent biological activity of the isoxazole core with the synthetic versatility provided by reactive chloromethyl functionality. The presence of the chloromethyl group provides a strategic site for further chemical modifications through nucleophilic substitution reactions, enabling the synthesis of diverse molecular libraries from a common intermediate. This structural feature has proven particularly valuable in medicinal chemistry applications where systematic structure-activity relationship studies require access to multiple analogues.

The carboxylic acid functionality in these compounds serves multiple purposes, acting both as a hydrogen bonding donor in biological systems and as a versatile synthetic handle for amide bond formation and ester derivatization. Research has demonstrated that isoxazole carboxylic acids can function effectively as protein tyrosine phosphatase inhibitors, with specific derivatives showing greater than twenty-fold selectivity over highly homologous enzymes. The combination of chloromethyl substitution with carboxylic acid functionality creates compounds with enhanced reactivity profiles suitable for both biological evaluation and synthetic elaboration.

The synthetic accessibility of chloromethyl-substituted isoxazole carboxylic acids has been significantly improved through the development of modern synthetic methodologies. Contemporary approaches typically involve the chloromethylation of isoxazole derivatives using formaldehyde and hydrochloric acid under controlled acidic conditions. These methods provide reliable access to the desired compounds while maintaining the integrity of the isoxazole ring system and associated functional groups.

Table 1: Structural Features of Chloromethyl Isoxazole Carboxylic Acids

| Structural Component | Function | Synthetic Utility |

|---|---|---|

| Isoxazole ring | Biologically active core | Enzyme binding site |

| Chloromethyl group | Reactive electrophile | Nucleophilic substitution reactions |

| Carboxylic acid | Hydrogen bonding | Amide coupling reactions |

| Halogenated aromatic | Enhanced binding affinity | Structure-activity relationships |

Current Research Landscape and Knowledge Gaps

Contemporary research in isoxazole chemistry has experienced significant expansion, driven by the recognition that these heterocyclic compounds serve as privileged scaffolds in drug discovery programs. Recent investigations have focused on developing more efficient synthetic methodologies for accessing complex isoxazole derivatives, with particular emphasis on transition metal-catalyzed cycloaddition reactions and environmentally benign synthetic approaches. The development of green chemistry protocols for isoxazole synthesis has become increasingly important, with researchers demonstrating that these compounds can be prepared in aqueous media without requiring metallic catalysts.

Current research efforts have identified significant gaps in understanding the structure-activity relationships of highly substituted isoxazole derivatives. While extensive work has been conducted on simple isoxazole compounds, the complex substitution patterns found in compounds such as 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid remain underexplored. The combination of multiple halogen substituents with reactive chloromethyl functionality creates unique electronic and steric environments that may exhibit novel biological activities.

The development of selective synthetic methodologies for accessing specific substitution patterns on the isoxazole ring represents another area requiring further investigation. Contemporary synthetic approaches often lack the selectivity needed to prepare highly functionalized derivatives efficiently. Recent advances in cycloisomerization reactions have shown promise for accessing complex isoxazole derivatives, but these methods require further optimization for practical synthetic applications.

Table 2: Current Research Focus Areas in Isoxazole Chemistry

| Research Area | Primary Objectives | Current Limitations |

|---|---|---|

| Green synthesis | Environmentally benign methods | Limited substrate scope |

| Biological evaluation | Structure-activity relationships | Complex substitution patterns underexplored |

| Synthetic methodology | Selective functionalization | Regioselectivity challenges |

| Mechanistic studies | Reaction pathway elucidation | Limited computational support |

Research Objectives and Scope

The primary objective of investigating this compound encompasses multiple complementary research goals. The comprehensive characterization of this compound's chemical properties, synthetic accessibility, and potential biological activities represents a crucial step toward understanding the broader implications of complex isoxazole substitution patterns. The specific combination of structural features present in this molecule provides an opportunity to explore how multiple functional groups interact within the isoxazole framework.

The scope of research on this compound extends beyond simple structural characterization to include detailed investigations of its synthetic utility as an intermediate for accessing more complex molecular architectures. The presence of the chloromethyl group provides opportunities for nucleophilic substitution reactions with various nucleophiles, potentially leading to libraries of related compounds suitable for biological evaluation. The carboxylic acid functionality enables amide coupling reactions that could provide access to peptide conjugates and other bioactive molecules.

Research objectives also include the development of efficient synthetic methodologies specifically tailored for preparing this compound and related derivatives. Current synthetic approaches may not be optimized for the specific substitution pattern and functional group compatibility requirements of this target molecule. The investigation of alternative synthetic routes, including modern catalytic methodologies and cascade reaction sequences, represents an important component of the research scope.

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2FNO3/c12-4-7-9(11(16)17)10(15-18-7)8-5(13)2-1-3-6(8)14/h1-3H,4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTRPSAIQPOWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C(=O)O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C12H8Cl2FNO

- Molecular Weight : 304.1 g/mol

- CAS Number : 3919-74-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and mechanisms of action. The following sections summarize key findings from the literature.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15.63 | Induces apoptosis via p53 activation |

| Compound B | U-937 (leukemia) | 0.12 - 2.78 | Inhibits proliferation and induces apoptosis |

| Compound C | A549 (lung cancer) | 0.65 | HDAC inhibition leading to cell cycle arrest |

These findings suggest that the compound may act similarly to known anticancer agents by inducing apoptosis and inhibiting cell proliferation.

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : Studies have shown that this compound can activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as p53 and caspases.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly in cancer cell lines like MCF-7 and A549.

- Inhibition of Key Enzymes : Similar compounds have been found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15.63 µM). Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptotic markers compared to untreated controls.

- Leukemia Cell Lines : Another study evaluated the effects on U-937 cells, reporting an IC50 range of 0.12 - 2.78 µM, indicating potent cytotoxicity. The study concluded that the compound could serve as a lead for developing new leukemia therapies.

- Combination Therapies : Research has also explored the efficacy of this compound in combination with other chemotherapeutics, revealing enhanced cytotoxic effects and improved outcomes in resistant cancer models.

Comparison with Similar Compounds

Key Observations :

- The chloromethyl group in the target compound increases steric bulk and introduces a reactive site for nucleophilic substitution compared to methyl or nitrile derivatives.

- Dichlorophenyl substitution () replaces fluorine with chlorine, enhancing lipophilicity but reducing electronegativity effects.

- Esterification () improves membrane permeability, critical for prodrug design.

Physicochemical Properties

*Estimated based on molecular formula.

Research Findings :

- The chloromethyl group reduces solubility in aqueous media compared to the methyl analog but enhances reactivity in cross-coupling reactions.

- Fluorine in the phenyl ring (target compound and methyl analog) improves metabolic stability and binding affinity in drug-receptor interactions compared to dichlorophenyl derivatives.

Functional and Application Comparisons

- Pharmaceutical Impurities: The methyl-substituted analog () is a known impurity in flucloxacillin, requiring stringent control during synthesis. The target compound’s chloromethyl group may introduce new degradation pathways.

- Synthetic Utility : The carbonitrile derivative () serves as a precursor for amide or carboxylic acid synthesis, while the ester derivative () is used to modulate bioavailability.

Preparation Methods

Core Oxazole Ring Construction

The oxazole nucleus is typically assembled via cyclization of α-acylamino ketones or through the Robinson-Gabriel synthesis. A prevalent method involves the reaction of ethyl isocyanoacetate with acyl chlorides under basic conditions. For example, triphosgene-mediated cyclization of 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid derivatives generates the oxazole scaffold, as demonstrated in analogous syntheses.

Chloromethyl Group Introduction

The chloromethyl moiety at the 5-position is introduced via two primary strategies:

-

Direct Chlorination : Chlorination of a pre-formed 5-methyloxazole intermediate using reagents like sulfuryl chloride (SO₂Cl₂) or photochemical chlorination.

-

Pre-functionalized Building Blocks : Incorporation of chloromethyl-containing precursors during cyclization, such as chloroacetonitrile or chloromethyl ketones.

Detailed Synthetic Routes

Step 1: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is prepared by reacting 2-chloro-6-fluorobenzoyl chloride with ethyl acetoacetate in the presence of ammonium acetate. Cyclization proceeds via heating in acetic acid, yielding the methyl-substituted oxazole.

Reaction Conditions :

Step 2: Chlorination of the 5-Methyl Group

The methyl group at C5 is chlorinated using sulfuryl chloride (SO₂Cl₂) in dichloromethane under radical initiation (AIBN).

Optimization Data :

Step 3: Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using aqueous NaOH (2M) in ethanol, followed by acidification with HCl to yield the final carboxylic acid.

Characterization :

Step 1: Synthesis of Chloromethyl Oxazole Intermediate

Ethyl 5-(chloromethyl)isoxazole-4-carboxylate is prepared by condensing chloroacetamide with ethyl glyoxylate in the presence of PCl₃.

Reaction Scheme :

Step 2: Suzuki Coupling with 2-Chloro-6-fluorophenylboronic Acid

The chloromethyl oxazole undergoes Suzuki-Miyaura coupling with 2-chloro-6-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst.

Conditions :

Mechanistic Insights and Side Reactions

Competing Pathways During Chlorination

Radical chlorination of the 5-methyl group may lead to over-chlorination or ring halogenation. Using substoichiometric SO₂Cl₂ (1.2 equiv) and low temperatures minimizes byproducts.

Ester Hydrolysis Challenges

The ethyl ester group is resistant to hydrolysis under mild conditions. Prolonged heating (12–16 hours) with 2M NaOH ensures complete conversion to the carboxylic acid.

Industrial-Scale Considerations

Purification Strategies

-

Flash Chromatography : Silica gel with ethyl acetate/petroleum ether (40–60°C) eluent.

-

Recrystallization : Ethanol/water mixtures yield high-purity product (≥98% by HPLC).

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 58% | 64% |

| Step Count | 3 | 2 |

| Scalability | Moderate | High |

| Byproduct Formation | 10–15% | 5–8% |

Route B offers superior efficiency but requires specialized boronic acid reagents.

Q & A

Q. What are the established synthetic routes for 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid, and how do they differ from its methyl-substituted analog?

The compound can be synthesized via cyclocondensation of appropriately substituted precursors. For example, the methyl-substituted analog (CAS 3919-74-2) is synthesized by reacting 6-aminopenicillanic acid with 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid through amide bond formation . For the chloromethyl variant, nucleophilic substitution or halogenation of pre-formed oxazole intermediates may be required, leveraging the reactivity of the chloromethyl group. Adjustments in catalysts (e.g., use of Lewis acids) or protective strategies for the carboxylic acid moiety are critical to avoid side reactions .

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the substitution pattern on the oxazole and phenyl rings. Key diagnostic signals include:

- ¹H NMR : Distinct splitting patterns for the chloromethyl (-CH₂Cl) group (~4.5–5.0 ppm) and aromatic protons influenced by fluorine and chlorine substituents.

- ¹³C NMR : Resonances for the carboxylic acid carbon (~165–170 ppm) and carbons adjacent to electronegative substituents (Cl, F). Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can confirm the molecular ion ([M-H]⁻ at m/z 314.9964 for C₁₁H₇Cl₂FNO₃). Purity should be verified via HPLC with UV detection at 210–260 nm .

Q. What are the known stability profiles of this compound under various conditions?

The chloromethyl group may confer hydrolytic instability under basic conditions due to potential nucleophilic displacement. Storage at 2–8°C in anhydrous environments (e.g., desiccators with silica gel) is recommended. Stability studies under varying pH (e.g., 1–13) and thermal stress (25–60°C) should be conducted to assess degradation pathways, such as hydrolysis to the hydroxymethyl derivative, as observed in flucloxacillin metabolites .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the electronic and steric properties of the oxazole ring compared to the methyl group?

Computational studies (e.g., density functional theory, DFT) reveal that the chloromethyl group increases electron-withdrawing effects on the oxazole ring, lowering the LUMO energy and enhancing electrophilicity. This contrasts with the methyl group, which exerts a mild electron-donating effect. Steric hindrance from the chloromethyl group may also reduce accessibility for nucleophilic attack at the 4-carboxylic acid position. Kinetic experiments (e.g., SN2 reactivity with thiols or amines) can quantify these differences .

Q. In silico studies suggest conflicting binding affinities of chloromethyl-substituted oxazole derivatives with bacterial targets; how can researchers reconcile these discrepancies?

Contradictions may arise from variations in target protein conformations or solvation effects in docking simulations. To validate computational predictions:

- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Conduct molecular dynamics (MD) simulations with explicit solvent models to assess ligand-protein interactions under physiological conditions.

- Compare results with structurally related compounds, such as SAR-20347 (a fluorophenyl-oxazole carboxamide), to identify critical pharmacophoric features .

Q. What strategies can leverage this compound as a versatile intermediate in synthesizing novel heterocyclic frameworks?

The chloromethyl and carboxylic acid groups enable dual functionalization:

- Nucleophilic substitution : React the chloromethyl group with amines or thiols to generate thioether or amino-methyl derivatives.

- Carboxylic acid coupling : Use peptide coupling reagents (e.g., EDC/HOBt) to form amides or esters for prodrug development.

- Heterocycle fusion : Employ cycloaddition reactions (e.g., Huisgen 1,3-dipolar) with azides or nitriles to construct fused triazole or thiadiazine systems, as demonstrated in related isoxazole derivatives .

Data Contradictions and Methodological Solutions

Q. How should researchers address the scarcity of direct literature on this compound?

- Extrapolate from analogs : Use data from the methyl-substituted derivative (CAS 3919-74-2) as a baseline for reactivity and biological activity.

- Fragment-based design : Treat the chloromethyl oxazole as a fragment library component for high-throughput screening against novel targets.

- Collaborative validation : Share synthetic protocols and characterization data via open-access platforms to build a consensus dataset .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.